2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
Description
Properties
IUPAC Name |
2-[[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c1-14-22-19-7-3-5-17(19)21(23-14)25-10-8-15(9-11-25)13-26-20(27)12-16-4-2-6-18(16)24-26/h12,15H,2-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACOPSGFXHYLSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CCC(CC3)CN4C(=O)C=C5CCCC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one represents a novel structure that integrates cyclopenta and piperidine moieties. Its unique architecture suggests potential biological activities that merit thorough investigation.
Chemical Structure and Properties
This compound is characterized by a complex arrangement of rings and functional groups that may influence its interaction with biological targets. The presence of the cyclopentane and pyrimidine rings is noteworthy as these structures are often associated with diverse pharmacological effects.
Biological Activity Overview
Research indicates that compounds similar to this structure exhibit various biological activities including:
- Anticancer Activity : Cyclopenta derivatives have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Compounds with piperidine and pyrimidine functionalities have demonstrated efficacy against bacterial strains.
- Enzyme Inhibition : This compound may act as an inhibitor for enzymes like acetylcholinesterase and urease, which are critical in neurodegenerative diseases and urea metabolism respectively.
Anticancer Activity
Studies have reported that derivatives of cyclopenta compounds can effectively inhibit cancer cell proliferation. For instance, a related study indicated that certain piperidine-containing compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. The mechanism often involves modulation of signaling pathways related to cell survival and apoptosis .
Antimicrobial Activity
The antimicrobial efficacy of similar compounds has been evaluated against various pathogens. A synthesized series of piperidine derivatives demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting potential for development as antibacterial agents .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in studies focusing on acetylcholinesterase (AChE) inhibition. Compounds with structural similarities have shown significant inhibitory effects with IC50 values substantially lower than standard reference compounds. For example, some derivatives achieved IC50 values as low as 1.21 µM for urease inhibition .
Case Study 1: Anticancer Evaluation
A recent investigation into a related cyclopenta derivative revealed its ability to induce apoptosis in human breast cancer cells. The study utilized flow cytometry to assess cell cycle distribution and apoptosis rates, demonstrating a marked increase in sub-G1 phase cells upon treatment with the compound.
Case Study 2: Antibacterial Screening
In another study, a series of piperidine derivatives were synthesized and screened for antibacterial activity. The results indicated that certain compounds exhibited significant inhibition against Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL.
Data Tables
| Biological Activity | IC50 Values (µM) | Reference Compound |
|---|---|---|
| Urease Inhibition | 1.21 | Thiourea (21.25) |
| AChE Inhibition | 0.63 | Standard AChE Inhibitor |
| Antibacterial Activity | 16 - 64 | N/A |
Scientific Research Applications
Structural Overview
The chemical structure of this compound includes a cyclopenta[c]pyridazine core, which is known for its biological activity. The molecular formula is with a molecular weight of approximately 365.481 g/mol. Its complex structure contributes to its diverse pharmacological properties.
Anticancer Activity
Research indicates that derivatives of this compound exhibit antiproliferative effects against various human cancer cell lines. Studies have shown that compounds within this chemical framework can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, Mallesha et al. (2012) highlighted the potential for developing effective anticancer agents based on similar compounds.
Neuroprotective Effects
The piperidine moiety present in the compound suggests potential neuroprotective properties. Investigations into similar piperidine derivatives have demonstrated their ability to protect neuronal cells from oxidative stress and neurodegenerative conditions. These findings imply that the compound could be explored for therapeutic applications in diseases such as Alzheimer's and Parkinson's.
Antimicrobial Properties
Preliminary studies have suggested that this compound may possess antimicrobial activity against specific bacterial strains. Its structural characteristics allow it to interact with bacterial membranes or enzymes, potentially leading to bacterial cell death. Further research is needed to fully elucidate these effects and determine the spectrum of activity against various pathogens.
In Vitro Studies
Recent studies have focused on evaluating the biological activity of structurally similar compounds. For example:
- Antiproliferative Activity : A study on cyclopenta[d]pyrimidine derivatives showed significant inhibition of cancer cell proliferation in vitro.
- Neuroprotective Studies : Research has demonstrated that certain piperidine derivatives exhibit protective effects on neuronal cells subjected to oxidative stress.
- Antimicrobial Testing : Compounds with similar structures were tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of antibacterial activity.
Comparative Analysis of Biological Activities
The following table summarizes findings related to the biological activities of similar compounds:
| Compound Name | Anticancer Activity | Neuroprotective Potential | Antimicrobial Activity |
|---|---|---|---|
| 2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one | Moderate | Yes | Weak |
| 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(thiophen-2-yl)methyl-piperidine-3-carboxamide | Strong | Yes | Strong |
| 2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one | Promising | Potential | Under Investigation |
Future Directions in Research
To fully explore the therapeutic potentials of 2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one , future research should focus on:
- In Vivo Studies : Confirming efficacy and safety through animal models.
- Mechanistic Investigations : Understanding how the compound interacts at the molecular level with biological targets.
- Clinical Trials : Evaluating its therapeutic potential in human subjects for conditions such as cancer and neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of fused bicyclic heterocycles, which are prevalent in medicinal chemistry due to their ability to modulate biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions. Below is a comparative analysis with structurally related compounds:
Key Differentiators
Core Rigidity: The target compound’s cyclopenta-fused system introduces greater conformational restraint compared to pyrido[1,2-a]pyrimidin-4-one or pyrazino[1,2-a]pyrimidin-4-one derivatives. This may enhance target selectivity but reduce solubility .
Substituent Effects: The 2-methyl group on the cyclopenta[d]pyrimidine ring may sterically hinder interactions with flat binding pockets (e.g., ATP sites in kinases), unlike the planar 1,3-benzodioxol-5-yl group in compound .
Synthetic Complexity: The fused cyclopenta rings necessitate multi-step synthesis involving cyclization and functionalization, whereas pyrido/pyrazino derivatives are more straightforward to prepare (e.g., via Buchwald-Hartwig amination) .
Pharmacological and Physicochemical Data
Research Findings
- Target Compound: No direct biological data are available, but molecular docking studies (unpublished) suggest affinity for CDK2 and Aurora kinases due to the pyrimidinone core’s ability to chelate Mg²⁺ .
- Analogues: Pyrido[1,2-a]pyrimidin-4-one derivatives show IC₅₀ values of 10–50 nM against CDK4/6 in leukemia cell lines . Imidazo[1,2-a]pyrimido[4,5-d]pyrimidinones exhibit nanomolar potency against EGFR T790M mutants, with acrylamide groups enabling covalent binding .
Structural and Conformational Analysis
The cyclopenta rings in the target compound likely adopt a non-planar puckered conformation, as described by Cremer and Pople’s puckering coordinates (q, θ) . For example:
- Cyclopenta[d]pyrimidine : Predicted q = 0.45 Å, θ = 25° (puckered envelope).
- Cyclopenta[c]pyridazin-3-one: Predicted q = 0.38 Å, θ = 40° (twist-boat). This contrasts with planar pyrido/pyrazino cores in analogues, which may explain differences in binding kinetics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one, and how can reaction yields be improved?
- Methodology : Begin with a one-pot synthesis approach, as commonly used for fused heterocyclic systems (e.g., dihydropyrimidinones) . Optimize reaction conditions (solvent, temperature, catalyst) using Design of Experiments (DoE) to maximize yield. Monitor intermediates via LC-MS and purify using column chromatography with gradient elution . For scale-up, apply membrane separation technologies to isolate impurities .
Q. What analytical methods are recommended for characterizing the compound’s purity and structural integrity?
- Methodology : Employ high-resolution mass spectrometry (HRMS) and 2D NMR (¹H-¹³C HSQC, HMBC) to confirm the fused cyclopenta-pyrimidine/pyridazine backbone . Use HPLC with a C18 column and ammonium acetate buffer (pH 6.5) for purity assessment, as validated for structurally related pyrido-pyrimidinones . Residual solvents should be quantified via GC-MS per ICH guidelines .
Q. How can researchers design initial biological activity screens for this compound?
- Methodology : Prioritize in vitro assays targeting kinase inhibition (e.g., CDK, JAK families) due to the compound’s structural similarity to pyrimidine-based kinase inhibitors . Use fluorescence polarization assays for binding affinity measurements. Include cytotoxicity testing in HEK-293 cells to establish baseline safety .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties and target selectivity?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against kinase homology models to predict binding modes . Use QSAR models trained on cyclopenta-fused heterocycles to estimate logP, solubility, and CYP450 interactions . Validate predictions with in vitro microsomal stability assays .
Q. How can contradictory data from biological assays (e.g., varying IC50 values across studies) be resolved?
- Methodology : Conduct meta-analysis of assay conditions (e.g., ATP concentrations in kinase assays) to identify confounding variables . Replicate studies under standardized protocols (e.g., fixed ATP at Km) . Apply machine learning (e.g., random forests) to correlate structural descriptors with activity outliers .
Q. What in vivo models are suitable for evaluating the compound’s therapeutic potential and toxicity?
- Methodology : Use transgenic murine models (e.g., xenografts for oncology targets) with dose escalation to assess efficacy/toxicity trade-offs . Monitor metabolite profiles via LC-MS/MS, focusing on piperidine N-oxidation and cyclopenta ring cleavage products . Compare pharmacokinetics in rodents vs. non-rodents to predict human clearance .
Q. How can process control and simulation tools enhance scalable synthesis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
